molecular formula C14H10N6O5 B11529466 4-Amino-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-Amino-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11529466
M. Wt: 342.27 g/mol
InChI Key: JBQUMWYJOLIFFI-FRKPEAEDSA-N
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Description

4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 5-(2-nitrophenyl)furan-2-carbaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to its combination of furan, nitrophenyl, oxadiazole, and carbohydrazide groups.

Properties

Molecular Formula

C14H10N6O5

Molecular Weight

342.27 g/mol

IUPAC Name

4-amino-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C14H10N6O5/c15-13-12(18-25-19-13)14(21)17-16-7-8-5-6-11(24-8)9-3-1-2-4-10(9)20(22)23/h1-7H,(H2,15,19)(H,17,21)/b16-7+

InChI Key

JBQUMWYJOLIFFI-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N)[N+](=O)[O-]

Origin of Product

United States

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